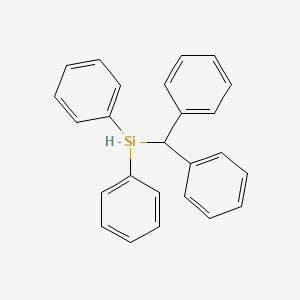
Diphenyl(diphenylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(diphenylmethyl)silane is an organosilicon compound with the molecular formula C25H22Si It is a derivative of silane, where the silicon atom is bonded to two phenyl groups and one diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(diphenylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with diphenylsilane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(diphenylmethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in various organic transformations.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Halogenated silanes and other substituted derivatives.
Scientific Research Applications
Diphenyl(diphenylmethyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is explored for its potential in modifying biomolecules and creating biocompatible materials.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of diphenyl(diphenylmethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom, bonded to phenyl groups, stabilizes the intermediate species formed during these reactions. This stabilization allows for efficient transfer of hydride ions to the target molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar in structure but lacks the diphenylmethyl group.
Dimethylphenylsilane: Contains methyl groups instead of phenyl groups.
Triphenylsilane: Has three phenyl groups attached to the silicon atom.
Uniqueness
Diphenyl(diphenylmethyl)silane is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
30274-67-0 |
|---|---|
Molecular Formula |
C25H22Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
benzhydryl(diphenyl)silane |
InChI |
InChI=1S/C25H22Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
InChI Key |
STCKELCUXJCAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[SiH](C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















